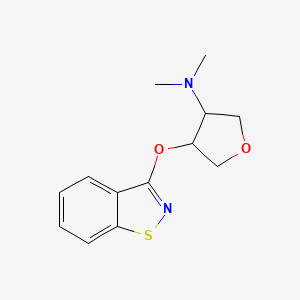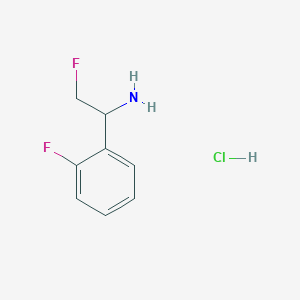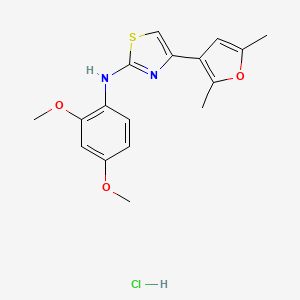
1-(Ethylsulfonyl)-3-phenylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve experimental studies or computational modeling .Physical And Chemical Properties Analysis
This involves the study of properties like solubility, melting point, boiling point, optical activity, and others. It may also involve studying the compound’s behavior under various conditions .科学的研究の応用
Rheumatoid Arthritis (RA)
“1-(Ethylsulfonyl)-3-phenylpyrrolidine” is a key component in the synthesis of Baricitinib , a drug approved for the treatment of moderate to severe rheumatoid arthritis in adults. It has shown efficacy in reducing joint pain, swelling, and inflammation, providing relief for patients who have not responded well to other disease-modifying antirheumatic drugs (DMARDs) .
Juvenile Idiopathic Arthritis (JIA)
Research into the efficacy and safety of Baricitinib, which includes “1-(Ethylsulfonyl)-3-phenylpyrrolidine” in its structure, extends to children and adolescents with JIA. This form of arthritis affects individuals under the age of 16, and the compound’s role in the medication could offer a new avenue for treatment .
Psoriatic Arthritis (PsA)
Psoriatic arthritis, characterized by joint inflammation and skin involvement, may also benefit from treatments derived from “1-(Ethylsulfonyl)-3-phenylpyrrolidine”. The compound’s properties could contribute to the development of effective therapies for this autoimmune condition .
Ankylosing Spondylitis (AS)
The potential application of “1-(Ethylsulfonyl)-3-phenylpyrrolidine” in treating ankylosing spondylitis is under investigation. This type of arthritis primarily affects the spine, and the compound could play a role in new treatments aimed at alleviating symptoms .
Systemic Lupus Erythematosus (SLE)
Preliminary studies suggest that derivatives of “1-(Ethylsulfonyl)-3-phenylpyrrolidine” may have therapeutic potential in systemic lupus erythematosus. This chronic autoimmune disease can affect multiple organs and systems, and the compound’s application in medication could lead to improved patient outcomes .
Atopic Dermatitis
Ongoing research into the use of “1-(Ethylsulfonyl)-3-phenylpyrrolidine” for atopic dermatitis is promising. This chronic inflammatory skin condition could be better managed with new treatments derived from the compound, offering relief from itchy, red, and inflamed skin .
COVID-19 Treatment
The compound has been investigated as a potential treatment for COVID-19, particularly in combination with other medications. Studies suggest that it may help reduce inflammation associated with severe cases of the virus, highlighting its versatility in medical applications .
Alopecia Areata
Lastly, “1-(Ethylsulfonyl)-3-phenylpyrrolidine” has shown promise in the treatment of alopecia areata, an autoimmune condition that causes hair loss. Its role in the development of Baricitinib could lead to effective treatments for this challenging condition .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethylsulfonyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-16(14,15)13-9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWZEXSGWGBJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)-3-phenylpyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2904517.png)
![5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2904519.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)
![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)

![2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904530.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)
![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

